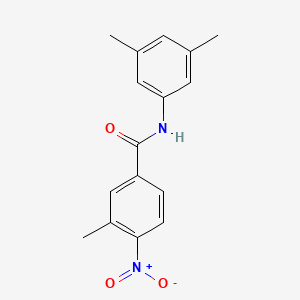
N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide, also known as DMXAA, is a small molecule that has gained significant attention in scientific research due to its potential as an anti-cancer drug. DMXAA was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and therapeutic potential.
Mechanism of Action
N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. This process is known as vascular disruption and is a promising approach in the treatment of solid tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the disruption of tumor blood vessels. These effects are thought to be responsible for the anti-cancer activity of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide as a research tool is its specificity for tumor blood vessels, which allows for targeted destruction of these structures. However, this compound can also have off-target effects and may not be suitable for all types of cancer research.
Future Directions
There are a number of potential future directions for research on N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide, including the development of more potent and selective analogs, the optimization of dosing regimens, and the investigation of combination therapies with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer.
Synthesis Methods
N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 3-methyl-4-nitrobenzoyl chloride. The resulting product is then purified through a series of chromatography steps to yield the pure this compound compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide has been studied for its potential as an anti-cancer drug, particularly in the treatment of solid tumors. Research has shown that this compound can selectively target and destroy tumor blood vessels, leading to a reduction in tumor growth and metastasis.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-4-5-15(18(20)21)12(3)9-13/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVNUATWHRJTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

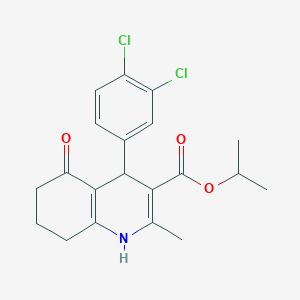
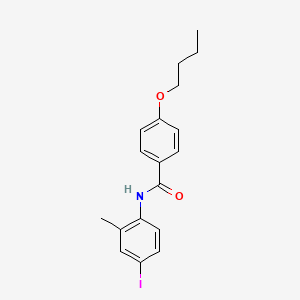
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine](/img/structure/B5015664.png)
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)
![ethyl 2-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015672.png)
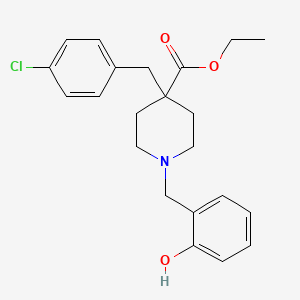

![2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5015686.png)
![2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5015688.png)
![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
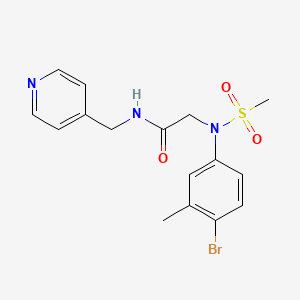
![2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol](/img/structure/B5015717.png)
